molecular formula C9H16FNO3 B8177033 (E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol

(E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol

Cat. No.: B8177033
M. Wt: 205.23 g/mol
InChI Key: BLTLTPGXTUOXND-UHFFFAOYSA-N
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Description

(E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol is an organic compound that features a fluoroalkene moiety and a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and solid-phase synthesis techniques to improve yield and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-2-[(Boc-amino)methyl]-3-fluoro-2-propen-1-ol involves its interaction with biological targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The fluoroalkene moiety can participate in various chemical reactions, including nucleophilic addition and substitution .

Properties

IUPAC Name

tert-butyl N-[3-fluoro-2-(hydroxymethyl)prop-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(4-10)6-12/h4,12H,5-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTLTPGXTUOXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=CF)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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